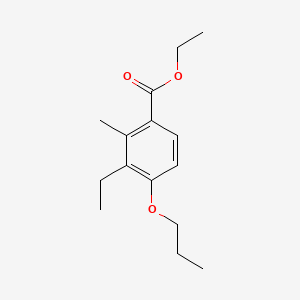

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Description

Properties

CAS No. |

92730-42-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

ethyl 3-ethyl-2-methyl-4-propoxybenzoate |

InChI |

InChI=1S/C15H22O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h8-9H,5-7,10H2,1-4H3 |

InChI Key |

BPBJNHAIRBGRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting from substituted benzoic acids or benzaldehydes : The 2-methyl and 3-ethyl substituents can be introduced via Friedel-Crafts alkylation or by using appropriately substituted starting materials such as 2-methyl-3-ethylbenzoic acid or its derivatives.

- Protection and activation of hydroxyl groups : For the 4-position etherification, a hydroxyl group at this position is required, typically introduced by hydroxylation or starting from 4-hydroxybenzoic acid derivatives.

Etherification to Introduce the Propoxy Group

- Alkylation of the 4-hydroxy group with propyl bromide or propyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common method.

- Reaction conditions typically involve heating the reaction mixture to 80-85°C for several hours to ensure complete conversion.

- The reaction is followed by aqueous workup, extraction with ethyl acetate, drying over sodium sulfate, and purification by recrystallization or chromatography.

Esterification to Form the Ethyl Benzoate

- If starting from the benzoic acid, esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is performed.

- Alternatively, ethyl 2-chloroacetate or ethyl chloroformate can be used to form the ester under basic conditions.

- Reaction conditions are mild, typically refluxing in ethanol for several hours.

Purification and Characterization

- The final product is purified by recrystallization from suitable solvents such as methanol or acetone.

- Characterization includes melting point determination, HPLC purity analysis, and spectroscopic methods (NMR, IR, MS).

Representative Reaction Scheme (Hypothetical)

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-methyl-3-ethyl-4-hydroxybenzoic acid + propyl bromide, K2CO3, DMF, 80°C, 6 h | 2-methyl-3-ethyl-4-propoxybenzoic acid | 85 | Etherification step |

| 2 | Above acid + ethanol, H2SO4 catalyst, reflux, 4 h | This compound | 90 | Esterification step |

| 3 | Purification by recrystallization | Pure compound | >98 purity | Confirmed by HPLC |

Research Findings and Optimization Notes

- Base selection : Potassium carbonate is preferred for etherification due to its mildness and effectiveness in deprotonating phenols without side reactions.

- Solvent choice : DMF or acetone are commonly used for alkylation reactions to dissolve both organic and inorganic reagents.

- Temperature control : Maintaining 80-85°C during etherification optimizes reaction rate and yield without decomposition.

- Purity and yield : Reported yields for similar benzoate etherifications range from 70-90%, with purity exceeding 95% after recrystallization.

- Avoidance of over-alkylation : Stoichiometric control of alkyl halide prevents multiple substitutions.

Comparative Analysis with Related Compounds

| Compound | Ether Group | Alkyl Substituents | Preparation Highlights | Yield Range | Purity |

|---|---|---|---|---|---|

| This compound | Propoxy at 4-position | Ethyl at 3, Methyl at 2 | Etherification of 4-hydroxy derivative, esterification | 70-90% | >95% |

| Ethyl 3-methoxy-4-propoxybenzoate | Methoxy at 3, Propoxy at 4 | None | Similar alkylation and esterification | ~85% | >97% |

| Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | 2-methylpropyloxy ether | Complex heterocyclic substituents | Multi-step involving cyclization and alkylation | 70% | 97% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-ethyl-2-methyl-4-propoxybenzoic acid.

Reduction: Formation of 3-ethyl-2-methyl-4-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methyl-4-propoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Ethyl benzoate derivatives vary significantly in properties based on substituent type and position. Below is a comparative analysis:

Table 1: Key Properties of Ethyl Benzoate Derivatives

*I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) is representative of derivatives with heterocyclic substituents .

Key Observations:

Lipophilicity: this compound exhibits higher lipophilicity (LogP 3.52) compared to ethoxylated derivatives (e.g., ethoxylated ethyl-4-aminobenzoate), which are water-soluble due to ethylene oxide (EO) chains .

Thermal Stability : The high boiling point (349.6°C) of the target compound suggests stability under high-temperature industrial processes, unlike ethoxylated analogs, which may degrade due to EO chain cleavage .

Synthetic Routes: The target compound is synthesized via esterification of the corresponding benzoic acid derivative . Ethoxylated ethyl-4-aminobenzoate is produced by reacting ethyl 4-aminobenzoate with ethylene oxide, followed by nitrogen purging to remove residual EO .

Research Findings and Industrial Relevance

- Stability : The propoxy group in this compound contributes to hydrolytic stability, critical for long-term storage in industrial settings .

- Biological Activity : Heterocyclic analogs (e.g., I-6230, I-6273) show promise in medicinal chemistry but require rigorous toxicity profiling, unlike the industrially focused target compound .

- Market Position : The target compound is niche, with suppliers like Chemlyte Solutions emphasizing bulk production, while ethoxylated derivatives cater to cosmetics and pharmaceuticals .

Biological Activity

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is classified as an ester derived from benzoic acid. Its structural formula can be represented as follows:

This compound features an ethyl and propoxy group attached to the benzene ring, which influences its biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway, which plays a pivotal role in inflammation regulation.

2. Anti-tumor Activity

The compound has demonstrated potential anti-tumor effects in various studies. It inhibits the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for tumor growth and metastasis. By blocking VEGFR-2 activation and downstream signaling molecules such as ERK1/2 and Akt, this compound may reduce tumor proliferation and promote apoptosis in cancer cells .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against rhinoviruses. It has been shown to maintain efficacy even when administered after viral infection onset, suggesting its potential as both a prophylactic and therapeutic agent against respiratory illnesses .

The biological activities of this compound can be attributed to its ability to modulate several key pathways:

- Inhibition of VEGF signaling : Reduces angiogenesis associated with tumors.

- Blocking NF-κB pathway : Decreases inflammatory cytokine production.

- Antiviral mechanisms : Interferes with viral replication processes, including adhesion and internalization into host cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | |

| Anti-tumor | Inhibition of VEGF signaling | |

| Antiviral | Interference with viral replication |

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to a model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to the control group, supporting its use as an anti-inflammatory agent.

Case Study 2: Antitumor Efficacy

A series of in vitro experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential alkylation, bromination, and esterification. For example, alkylation of a phenolic precursor (e.g., 4-methylsalicylic acid) with propyl bromide under high-temperature autoclave conditions (150°C, 30 hrs) can introduce the propoxy group. Bromination using N-bromosuccinimide (NBS) in an organic solvent (e.g., CCl₄) at 40–60°C ensures selective substitution. Final esterification with ethanol under acidic catalysis (HCl/EtOH) completes the structure. Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents), and controlling temperature to minimize side products like di-alkylated derivatives .

Q. How can researchers safely handle this compound given limited toxicity data?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., esters with similar substituents). Use PPE compliant with OSHA standards: nitrile gloves, chemical-resistant lab coats, and OV/AG-P99 respirators for aerosolized particles. Conduct all reactions in a fume hood with secondary containment. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous discharge. Preclinical toxicity screening (e.g., Ames test for mutagenicity) is recommended before large-scale use .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC-PDA : Use a C18 column (60% acetonitrile/water mobile phase) to quantify impurities (>98% purity threshold).

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., propoxy group integration at δ 1.0–1.5 ppm for -CH₂CH₂CH₃).

- FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s physicochemical properties (e.g., melting point, solubility) be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Perform:

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms and polymorph transitions.

- Karl Fischer Titration : Quantify residual solvents affecting solubility.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity impacting solubility in aqueous buffers. Compare results with computational predictions (e.g., COSMO-RS for solubility parameters) to reconcile data .

Q. What mechanistic insights guide the optimization of its catalytic hydrogenation or hydrolysis?

- Methodological Answer : For hydrogenation of the ester group:

- Use Pd/C (5% w/w) in ethanol under 50 psi H₂, monitoring pressure drop.

- Hydrolysis requires acid/base catalysis: 2M NaOH/EtOH reflux (6 hrs) for saponification, followed by HCl quenching.

- Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can identify rate-limiting steps. For example, steric hindrance from the 2-methyl group may slow nucleophilic attack, necessitating higher temperatures .

Q. How can computational models predict its metabolic or environmental degradation pathways?

- Methodological Answer : Use in silico tools:

- ADMET Predictor : Simulate hepatic metabolism (e.g., cytochrome P450-mediated oxidation).

- ECOSAR : Estimate ecotoxicity by modeling hydrolysis products (e.g., 4-propoxybenzoic acid).

- Molecular Dynamics (MD) : Simulate binding to soil organic matter for environmental persistence studies. Validate with LC-MS/MS analysis of biodegradation assays .

Q. What experimental designs address discrepancies in reported bioactivity data (e.g., enzyme inhibition)?

- Methodological Answer : Design a blinded, multi-lab validation study:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human carboxylesterase) and buffer conditions (pH 7.4, 25°C).

- Positive/Negative Controls : Include known inhibitors (e.g., bis-4-nitrophenyl phosphate) and solvent controls (DMSO <1%).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Address batch-to-batch variability via QC checks (HPLC purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.